molecular formula C7H5N3O B3351001 N-Cyano-4-pyridinecarboxamide CAS No. 325801-73-8

N-Cyano-4-pyridinecarboxamide

Cat. No.: B3351001
CAS No.: 325801-73-8
M. Wt: 147.13 g/mol
InChI Key: BIAGWQYHUNVQCD-UHFFFAOYSA-N
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Description

N-Cyano-4-pyridinecarboxamide is a chemical compound with the molecular formula C7H5N3O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a cyano group (-CN) attached to the nitrogen atom of the pyridine ring and a carboxamide group (-CONH2) at the 4-position of the ring. This combination of functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyano-4-pyridinecarboxamide typically involves the cyanoacetylation of 4-pyridinecarboxamide. One common method includes the reaction of 4-pyridinecarboxamide with cyanoacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-N,N-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, magnetically recoverable catalysts have been explored to facilitate the preparation of pyridine derivatives, offering advantages in terms of catalyst recovery and reuse .

Chemical Reactions Analysis

Types of Reactions: N-Cyano-4-pyridinecarboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Condensation Reactions: The carboxamide group can undergo condensation reactions with aldehydes or ketones to form imines or enamines.

    Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Condensation: Reagents like acetic anhydride or phosphorus oxychloride (POCl3) in the presence of a base such as pyridine.

    Cyclization: Catalysts such as Lewis acids (e.g., aluminum chloride) or transition metal complexes.

Major Products:

Scientific Research Applications

N-Cyano-4-pyridinecarboxamide has found applications in several fields:

Mechanism of Action

The mechanism of action of N-Cyano-4-pyridinecarboxamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophilic sites on enzymes or receptors. The carboxamide group can form hydrogen bonds with biological macromolecules, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    4-Pyridinecarboxamide:

    4-Cyanopyridine:

Comparison:

Properties

IUPAC Name

N-cyanopyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c8-5-10-7(11)6-1-3-9-4-2-6/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAGWQYHUNVQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633396
Record name N-Cyanopyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325801-73-8
Record name N-Cyanopyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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